Cas no 899959-53-6 (ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate)

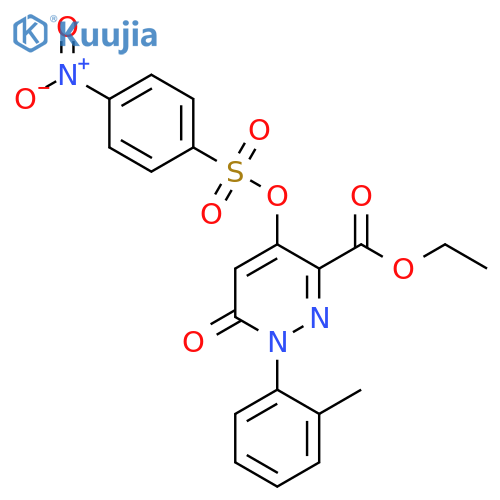

899959-53-6 structure

商品名:ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS番号:899959-53-6

MF:C20H17N3O8S

メガワット:459.429283857346

CID:5490560

ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 3-Pyridazinecarboxylic acid, 1,6-dihydro-1-(2-methylphenyl)-4-[[(4-nitrophenyl)sulfonyl]oxy]-6-oxo-, ethyl ester

- ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

-

- インチ: 1S/C20H17N3O8S/c1-3-30-20(25)19-17(12-18(24)22(21-19)16-7-5-4-6-13(16)2)31-32(28,29)15-10-8-14(9-11-15)23(26)27/h4-12H,3H2,1-2H3

- InChIKey: VNJDOZXUZDKFHN-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)=NN(C2=CC=CC=C2C)C(=O)C=C1OS(C1=CC=C([N+]([O-])=O)C=C1)(=O)=O

ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2698-0218-2μmol |

ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899959-53-6 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2698-0218-20μmol |

ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899959-53-6 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2698-0218-20mg |

ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899959-53-6 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2698-0218-2mg |

ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899959-53-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2698-0218-4mg |

ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899959-53-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2698-0218-1mg |

ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899959-53-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2698-0218-25mg |

ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899959-53-6 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| A2B Chem LLC | BA59993-50mg |

ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899959-53-6 | 50mg |

$504.00 | 2024-05-20 | ||

| A2B Chem LLC | BA59993-1mg |

ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899959-53-6 | 1mg |

$245.00 | 2024-05-20 | ||

| A2B Chem LLC | BA59993-5mg |

ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |

899959-53-6 | 5mg |

$272.00 | 2024-05-20 |

ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Ping Tong Food Funct., 2020,11, 628-639

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Oliver D. John Food Funct., 2020,11, 6946-6960

899959-53-6 (ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate) 関連製品

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量